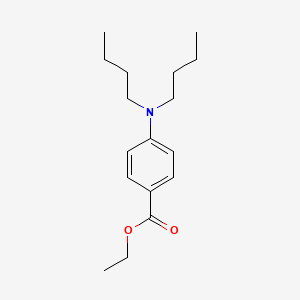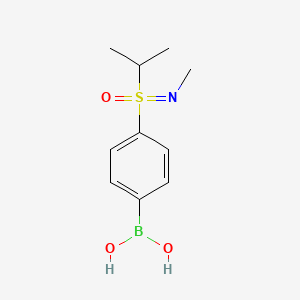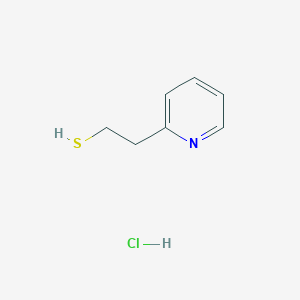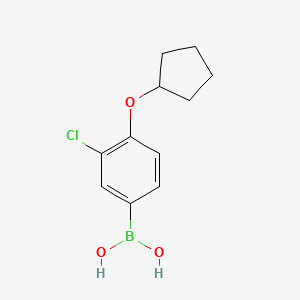
1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a substituted benzodiazepine precursor with a fluorinated phenyl compound under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the compound’s anxiolytic, sedative, and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: Another benzodiazepine derivative with similar pharmacological properties.
7-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine: A related compound with a different substitution pattern.
Uniqueness
1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is unique due to its specific fluorine and phenyl substitutions, which may confer distinct pharmacological properties and potential therapeutic applications compared to other benzodiazepine derivatives.
Properties
CAS No. |
75017-27-5 |
|---|---|
Molecular Formula |
C18H17FN2O |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
9-fluoro-7-phenyl-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H17FN2O/c19-14-6-7-17-16(10-14)18(13-4-2-1-3-5-13)20-11-15-12-22-9-8-21(15)17/h1-7,10,15H,8-9,11-12H2 |
InChI Key |
UVNIHPSOPPMBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2N1C3=C(C=C(C=C3)F)C(=NC2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



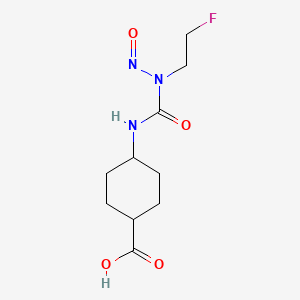
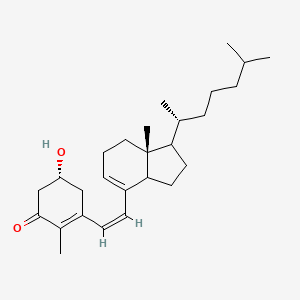


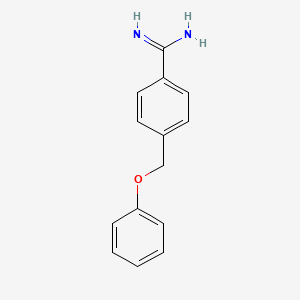

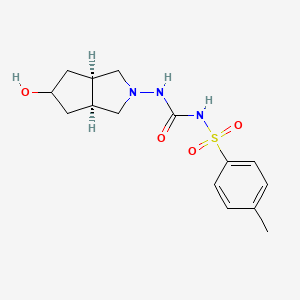
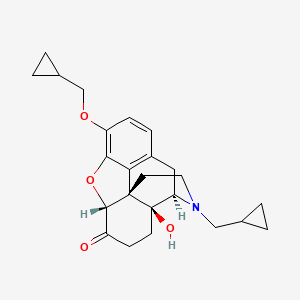
![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
